2-Methoxyquinolin-8-amine

Vue d'ensemble

Description

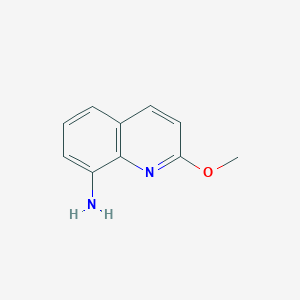

2-Methoxyquinolin-8-amine is a heterocyclic aromatic compound that belongs to the quinoline family. It features a quinoline core with a methoxy group at the second position and an amine group at the eighth position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyquinolin-8-amine typically involves the functionalization of the quinoline ring. One common method is the nucleophilic substitution reaction where 2-methoxyquinoline is treated with an amine source under specific conditions. For instance, the preparation method may involve ammoniating 2-methoxy-8-bromoquinoline in a solvent such as dimethylsulfoxide or N, N-dimethylformamide at elevated temperatures (60-120°C) in the presence of a catalyst like copper acetylacetonate .

Industrial Production Methods: Industrial production methods often employ greener and more efficient processes. Techniques such as microwave-assisted synthesis, ultrasound irradiation, and the use of recyclable catalysts are explored to enhance yield and reduce environmental impact .

Analyse Des Réactions Chimiques

Key Reaction Steps:

-

Nitroquinoline Synthesis :

A Skraup reaction with 4-methoxy-2-nitroaniline and glycerol yields 2-methoxy-8-nitroquinoline . -

Nitro Reduction :

Catalytic hydrogenation (e.g., using Raney nickel or SnCl₂) converts the nitro group to an amine .

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitro reduction | H₂, Raney nickel (45 psi, 45 min) | 2-Methoxyquinolin-8-amine | 85–92 |

Functionalization of the 8-Amino Group

The primary amine at position 8 undergoes alkylation, acylation, and coupling reactions to generate derivatives with enhanced biological activity.

Alkylation Reactions

-

N-Alkylation :

Reaction with alkyl halides (e.g., 2-(4-bromopentyl)-1,3-isoindolinedione) in the presence of triethylamine yields pentyl-linked isoindolinedione derivatives .

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | 2-(4-Bromopentyl)-1,3-isoindolinedione | TEA, 120°C, 16 h | 2-[4-(2-Methoxy-8-quinolylamino)pentyl]-1,3-isoindolinedione |

Acylation Reactions

-

Chloroacetylation :

Treatment with chloroacetyl chloride in dichloromethane produces chloroacetamide intermediates, which are further functionalized .

-

Dissolve this compound in CH₂Cl₂.

-

Add triethylamine (5 eq) and chloroacetyl chloride (2 eq) at 0°C.

-

Stir at 25°C for 20 h.

-

Isolate product via column chromatography (EtOAc/hexane).

Amino Acid Conjugation

The 8-amino group reacts with activated amino acids (e.g., Z/Boc-protected) via carbodiimide-mediated coupling (DCC) . This yields conjugates with potential multifunctional bioactivity.

| Component | Molar Ratio | Conditions |

|---|---|---|

| This compound | 1.0 | CH₂Cl₂, DCC (1.1 eq), 4 h |

| Z/Boc-amino acid | 1.1 | Room temperature, overnight |

Outcome :

-

Conjugates exhibit improved metal-chelation properties (e.g., Cu²⁺, Zn²⁺) and neuroprotective effects .

Six-Membered CO₂–Amine Reaction Mechanism

The 8-amino group participates in CO₂ capture via a six-membered transition state, as demonstrated for similar amines . This mechanism involves:

-

Nucleophilic attack by the amine on CO₂.

-

Proton transfer assisted by a Brønsted base (e.g., water or another amine).

-

Activation energy: ~13–32 kcal/mol (vs. 40–50 kcal/mol for four-membered zwitterion pathways).

-

Isotopic labeling (D₂O) confirms H/D exchange at the amino group during carbamate formation .

Ugi-Azide Multicomponent Reactions

This compound reacts in Ugi-azide reactions to form tetrazole hybrids, enhancing antimalarial activity .

| Component | Role |

|---|---|

| This compound | Amine |

| Aldehyde | Carbonyl |

| tert-Butyl isocyanide | Isocyanide |

| TMS-azide | Azide |

Conditions :

-

Methanol, 20–120 h, room temperature.

-

Yield: 60–85% after column chromatography (CH₂Cl₂/MeOH).

Biological Activity Correlations

Derivatives of this compound show:

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have demonstrated the potential of 2-methoxyquinolin-8-amine derivatives in combating cancer. A series of compounds derived from this base structure were evaluated for their growth inhibition against various human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, making them promising candidates for further development as anticancer agents .

1.2 Neuroprotective Effects

The compound has been explored for its neuroprotective properties, particularly in the context of Alzheimer's disease (AD). Research indicates that derivatives of this compound can act as multi-target-directed ligands, inhibiting amyloid-beta aggregation and exhibiting acetylcholinesterase inhibitory activity. These properties suggest that such compounds could be developed into therapeutic agents for AD treatment .

1.3 Metal Ion Chelation

This compound has shown efficacy as a bidentate metal-ion chelator. Its ability to form stable complexes with transition metals like copper and zinc is significant for developing treatments aimed at metal ion dysregulation in neurodegenerative diseases . This chelation property is crucial for mitigating oxidative stress associated with metal accumulation in neuronal tissues.

Materials Science

2.1 Liquid Crystals

The synthesis of liquid crystal compounds incorporating this compound has been reported, showcasing their potential use in display technologies. These compounds exhibit unique thermal and optical properties that are beneficial for applications in electronic devices . The structure-activity relationship studies indicate that modifications to the quinoline backbone can tailor the liquid crystalline behavior.

Environmental Science

3.1 Carbon Capture Applications

A recent review highlighted the role of amine-based materials, including those derived from quinoline structures, in carbon capture technologies. The ability of these compounds to bind carbon dioxide makes them suitable for developing sustainable solutions to reduce greenhouse gas emissions . The efficiency of this compound derivatives in this context is an area of ongoing research.

Summary of Case Studies

Mécanisme D'action

The mechanism of action of 2-Methoxyquinolin-8-amine involves its interaction with specific molecular targets. For instance, in antimalarial activity, the compound may interfere with the parasite’s metabolic pathways, leading to the generation of reactive oxygen species that damage the parasite’s cellular components . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

8-Quinolinamine: Similar in structure but lacks the methoxy group at the second position.

2-Methylquinolin-8-amine: Similar but has a methyl group instead of a methoxy group at the second position.

2-Ethoxyquinolin-8-amine: Similar but has an ethoxy group at the second position.

Uniqueness: 2-Methoxyquinolin-8-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Activité Biologique

2-Methoxyquinolin-8-amine, a compound belonging to the class of 8-quinolinamines, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a quinoline core with a methoxy group at the 6-position and an amino group at the 8-position. This unique structure contributes to its biological properties and reactivity patterns. The molecular formula is C_10H_10N_2O, indicating the presence of nitrogen and oxygen heteroatoms that play crucial roles in its biological interactions.

Target Interactions

The mechanism of action for this compound involves interactions with various biological targets. It is known to inhibit the growth and proliferation of target organisms, which may include bacteria and cancer cells. The compound's action is likely mediated through several pathways:

- Inhibition of DNA Gyrase : This enzyme is essential for DNA replication in bacteria. By inhibiting DNA gyrase, this compound exhibits antibacterial properties.

- Modulation of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes, thereby influencing cell survival pathways.

Biochemical Pathways

The compound interacts with various enzymes involved in nucleic acid biosynthesis, contributing to its antimicrobial effects. It has been shown to affect multiple biochemical pathways, enhancing its potential as a broad-spectrum anti-infective agent .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. Its structure allows for interaction with microbial targets, leading to cell death .

Antimalarial Activity

Research has highlighted the potential antimalarial properties of compounds related to this compound. In vitro studies have shown promising results against Plasmodium falciparum, with IC50 values ranging from 20 to 4760 ng/mL depending on the strain. This suggests that derivatives of this compound may be developed as effective antimalarial agents .

Neuroprotective Effects

Emerging studies suggest that derivatives of this compound may possess neuroprotective effects. For example, hybrid compounds combining 8-aminoquinoline with neuroprotective agents like melatonin have shown efficacy in protecting neuronal cells from glutamate-induced cytotoxicity .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability, allowing effective delivery to target organisms. Factors such as pH, temperature, and environmental conditions can influence its efficacy.

Propriétés

IUPAC Name |

2-methoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURAWDWTNZXEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331275 | |

| Record name | 2-methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134829-04-2 | |

| Record name | 2-methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.